molecular formula C8H12O3 B065479 2H-Pyran-2-carboxylicacid,3,6-dihydro-4,6-dimethyl-,(2R,6R)-rel-(9CI) CAS No. 159849-59-9

2H-Pyran-2-carboxylicacid,3,6-dihydro-4,6-dimethyl-,(2R,6R)-rel-(9CI)

Cat. No.: B065479
CAS No.: 159849-59-9
M. Wt: 156.18 g/mol
InChI Key: SJKWDXXWJOYAQD-RNFRBKRXSA-N
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Description

(2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid is a chiral compound with a unique structure that includes a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of robust catalysts and efficient separation techniques are crucial to ensure the purity and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

(2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6R)-2,6-dimethyl-4-oxo-piperidine-1-carboxylic acid
  • rel-[(2R,6R)-2,6-dimethyl-6-hydroxy-7-octenyl]β-D-glucopyranoside**

Uniqueness

(2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the pyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-3-6(2)11-7(4-5)8(9)10/h3,6-7H,4H2,1-2H3,(H,9,10)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKWDXXWJOYAQD-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CC(O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C=C(C[C@@H](O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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